molecular formula C8H6BrFO2 B1437959 2-Bromo-5-fluoro-4-methylbenzoic acid CAS No. 1003709-54-3

2-Bromo-5-fluoro-4-methylbenzoic acid

Cat. No.: B1437959
CAS No.: 1003709-54-3
M. Wt: 233.03 g/mol
InChI Key: WFPYJWBPQCXYCJ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzoic acid is an organic compound with a molecular weight of 233.04 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a carboxylic acid group . The InChI code for this compound is 1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 233.04 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Halogenated benzoic acids, including bromo- and fluoro-substituted derivatives, are frequently utilized as intermediates in the synthesis of complex organic molecules. Their applications span from the construction of molecular frameworks in drug discovery to the design of materials with specific optical and electronic properties. For instance, the synthesis methodologies involving halogenation, bromination, and subsequent transformations highlight the versatility of these compounds in creating pharmacologically relevant structures (Bunnett & Rauhut, 2003).

Materials Science

In materials science, halogenated benzoic acids serve as building blocks for metal-organic frameworks (MOFs) and other supramolecular structures. These compounds, through their ability to form strong intermolecular interactions, contribute to the development of materials with potential applications in catalysis, gas storage, and separation technologies. Research into the crystal structures and electronic properties of benzoic acid derivatives reveals their utility in tailoring the physical properties of these materials (Pramanik, Dey, & Mukherjee, 2019).

Environmental and Analytical Chemistry

The study of structure-property relationships in halogenbenzoic acids provides insights into their environmental fate, solubility, and interactions with biological systems. Such investigations assist in the assessment of the environmental impact of these compounds and their potential as bioactive molecules. For example, research on the thermodynamics of sublimation, fusion, and vaporization of halogenbenzoic acids aids in understanding their stability and reactivity (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Pharmaceutical Applications

Halogenated benzoic acid derivatives find applications in the synthesis of pharmacologically active compounds, serving as key intermediates in the construction of molecules with anti-inflammatory, anticancer, and various other therapeutic activities. The ability to introduce halogen atoms into organic compounds significantly affects their biological activity and drug-likeness, making these derivatives valuable tools in drug synthesis and design (Schlosser & Heiss, 2003).

Safety and Hazards

This compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use only in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Bromo-5-fluoro-4-methylbenzoic acid .

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPYJWBPQCXYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662784
Record name 2-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-54-3
Record name 2-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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